molecular formula C22H17ClN4O2 B11695059 5(2-Meo-naphthalen-1-YL)2H-pyrazole-3carboxylic acid (3-CL-benzylidene)hydrazide

5(2-Meo-naphthalen-1-YL)2H-pyrazole-3carboxylic acid (3-CL-benzylidene)hydrazide

Cat. No.: B11695059
M. Wt: 404.8 g/mol
InChI Key: LFEHVUNOFNTOBJ-ZMOGYAJESA-N
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Description

5(2-Meo-naphthalen-1-YL)2H-pyrazole-3carboxylic acid (3-CL-benzylidene)hydrazide is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a naphthalene ring, a pyrazole ring, and a benzylidene hydrazide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5(2-Meo-naphthalen-1-YL)2H-pyrazole-3carboxylic acid (3-CL-benzylidene)hydrazide typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Naphthalene Moiety: The naphthalene ring is introduced through a Friedel-Crafts acylation reaction, where the pyrazole ring is acylated with a naphthalene derivative in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Benzylidene Hydrazide Moiety: The final step involves the condensation of the pyrazole-naphthalene intermediate with a benzylidene hydrazide derivative under reflux conditions in the presence of a suitable solvent like ethanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5(2-Meo-naphthalen-1-YL)2H-pyrazole-3carboxylic acid (3-CL-benzylidene)hydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or nitro groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halides, nitro compounds, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5(2-Meo-naphthalen-1-YL)2H-pyrazole-3carboxylic acid (3-CL-benzylidene)hydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of 5(2-Meo-naphthalen-1-YL)2H-pyrazole-3carboxylic acid (3-CL-benzylidene)hydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5(2-Meo-naphthalen-1-YL)2H-pyrazole-3carboxylic acid (2-CL-benzylidene)hydrazide
  • 5(2-Meo-naphthalen-1-YL)2H-pyrazole-3carboxylic acid (4-CL-benzylidene)hydrazide
  • 5(2-Meo-naphthalen-1-YL)2H-pyrazole-3carboxylic acid (3-BR-benzylidene)hydrazide

Uniqueness

The uniqueness of 5(2-Meo-naphthalen-1-YL)2H-pyrazole-3carboxylic acid (3-CL-benzylidene)hydrazide lies in its specific structural arrangement and the presence of the 3-CL-benzylidene moiety, which imparts distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C22H17ClN4O2

Molecular Weight

404.8 g/mol

IUPAC Name

N-[(E)-(3-chlorophenyl)methylideneamino]-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C22H17ClN4O2/c1-29-20-10-9-15-6-2-3-8-17(15)21(20)18-12-19(26-25-18)22(28)27-24-13-14-5-4-7-16(23)11-14/h2-13H,1H3,(H,25,26)(H,27,28)/b24-13+

InChI Key

LFEHVUNOFNTOBJ-ZMOGYAJESA-N

Isomeric SMILES

COC1=C(C2=CC=CC=C2C=C1)C3=NNC(=C3)C(=O)N/N=C/C4=CC(=CC=C4)Cl

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C3=NNC(=C3)C(=O)NN=CC4=CC(=CC=C4)Cl

Origin of Product

United States

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